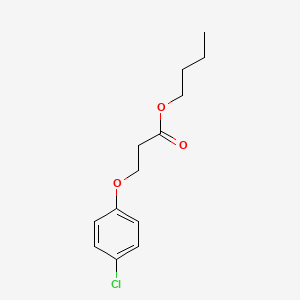
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-methyl-4-(trifluoromethyl)benzoate. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromide can be oxidized to the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are important in pharmaceuticals and agrochemicals.
Biology: Potential use in the development of biologically active compounds due to its ability to undergo various chemical transformations.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Used in the production of materials with unique properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the benzylic carbon. In oxidation reactions, the benzylic bromide is converted to a benzoic acid derivative through the formation of a benzylic radical intermediate.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
Ethyl 4-(trifluoromethyl)benzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H10BrF3O2 |
|---|---|
Molekulargewicht |
311.09 g/mol |
IUPAC-Name |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9-4-3-8(11(13,14)15)5-7(9)6-12/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
XUFGCWBIBUZMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
![[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)




![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)



